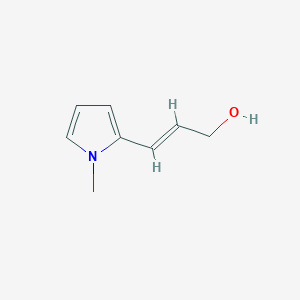
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyrrole ring and a propenol side chain at the 3-position of the ring. The (e)-configuration indicates the trans arrangement of the substituents around the double bond in the propenol side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with propenal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond in the propenol side chain can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group allows for hydrogen bonding, increasing the compound’s solubility in water and its ability to interact with biological targets.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO/c1-9-6-2-4-8(9)5-3-7-10/h2-6,10H,7H2,1H3/b5-3+ |
Clé InChI |
AFSMIOYOCZXJOD-HWKANZROSA-N |
SMILES isomérique |
CN1C=CC=C1/C=C/CO |
SMILES canonique |
CN1C=CC=C1C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)


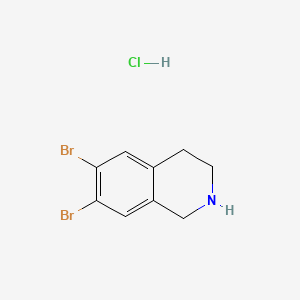
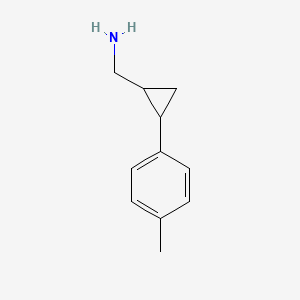

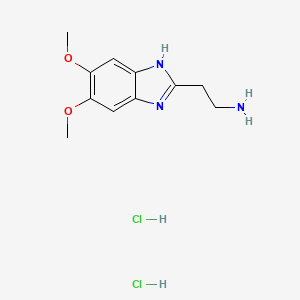
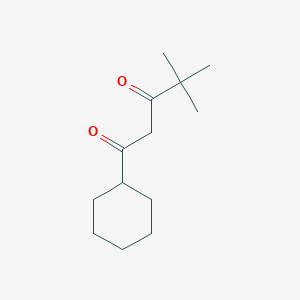

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
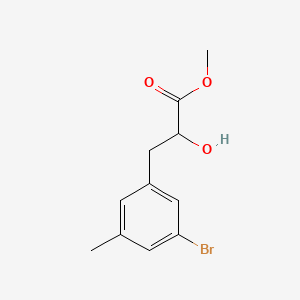
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
